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Compound of Interest

Compound Name: Carabron

Cat. No.: B157551 Get Quote

For researchers, scientists, and drug development professionals, this guide provides a

comprehensive comparison of the bioactivity of the natural sesquiterpene lactone, Carabron,

and its synthetic derivatives. This document summarizes key experimental data, details

methodologies for pivotal experiments, and visualizes the underlying mechanism of action.

Overview of Bioactivity
Carabron, a natural product first isolated from Carpesium abrotanoides, has demonstrated

significant antifungal and antibacterial properties.[1] Its derivatives have been synthesized to

explore structure-activity relationships (SAR) and to enhance its therapeutic potential. The

primary mechanism of action for Carabron's antifungal activity has been identified as the

inhibition of mitochondrial complex I in fungi. This leads to a cascade of downstream effects,

including the disruption of NAD+/NADH homeostasis, increased production of reactive oxygen

species (ROS), and ultimately, apoptosis.

Comparative Bioactivity Data
The following tables summarize the in vitro antifungal activity of Carabron and several of its

derivatives against various fungal pathogens. The data is presented as IC50 (half-maximal

inhibitory concentration) or EC50 (half-maximal effective concentration) values, providing a

quantitative comparison of their potency.

Table 1: Antifungal Activity of Carabron and its Hydrazone Derivatives against Botrytis cinerea

and Colletotrichum lagenarium[1][2]
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Compound
R Group
Substitution

In Vitro IC50
(µg/mL) vs. B.
cinerea

In Vitro IC50
(µg/mL) vs. C.
lagenarium

Carabron - - 7.10

6d 4-methylphenyl 7.81 10.83

6e 4-chlorophenyl 5.57 9.98

6f 4-bromophenyl - -

6q 3-chlorophenyl 6.37 0.77

6p 4-chlorophenyl 10.30 2.56

8g
4-

trifluoromethylphenyl
1.27 -

Table 2: Antifungal Activity of Carabron and its Derivatives against Colletotrichum

lagenarium[3]

Compound Modification EC50 (µg/mL)

Carabron (1) - 7.10

6
2,4-dinitrophenyl hydrazone

derivative
2.24

7 Benzhydrazide derivative 4.32

8 Semicarbazide derivative 3.03

9 Lactone ring-opened derivative 56.30

12 Acyl chloride derivative -

Mechanism of Action: Signaling Pathway
Carabron exerts its antifungal effect by targeting a crucial component of the fungal respiratory

chain. The binding of Carabron to mitochondrial complex I initiates a series of events that

culminate in cell death.
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Caption: Signaling pathway of Carabron's antifungal activity.

Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below

are the protocols for key experiments used to evaluate the bioactivity of Carabron and its

derivatives.

Spore Germination Assay[3]
This assay is used to determine the in vitro antifungal activity of the compounds.

Microorganism and Culture: The fungal strain, such as Colletotrichum lagenarium, is

maintained on a potato dextrose agar (PDA) medium.

Compound Preparation: Carabron and its derivatives are dissolved in a suitable solvent

(e.g., acetone or DMSO) and added to a 2% water agar medium after sterilization to achieve

a range of final concentrations (e.g., 0.25, 0.5, 1, 2, 5, 10, 25, 50, 75, 100 µg/mL).

Inoculation: A conidial suspension containing approximately 1 x 10^5 conidia/mL is prepared

from mature fungal cultures. 0.2 mL of this suspension is spread onto the agar plates

containing the test compounds.
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Incubation: The plates are incubated at a controlled temperature (e.g., 25 ± 1 °C) for a

specific duration (e.g., 8 hours) to allow for spore germination.

Data Analysis: The percentage of germinated spores is determined by microscopic

observation. The EC50 value, the concentration of the compound that inhibits spore

germination by 50%, is calculated from the dose-response curve.

Activity-Based Protein Profiling (ABPP)
ABPP is a powerful chemoproteomic technique used to identify the protein targets of a

bioactive compound.

ABPP Experimental Workflow

Complex Proteome
(e.g., Fungal Lysate)

Incubation

Activity-Based Probe
(Carabron-alkyne)

Click Chemistry
(with reporter tag)

Enrichment of
Labeled Proteins On-bead Digestion LC-MS/MS Analysis Target Protein

Identification

Click to download full resolution via product page

Caption: General workflow for Activity-Based Protein Profiling.

Probe Synthesis: An activity-based probe is synthesized by modifying the parent compound

(Carabron) with a reactive group (e.g., an alkyne) that allows for subsequent "click"

chemistry.

Proteome Labeling: The probe is incubated with a complex biological sample, such as a

fungal cell lysate, to allow for covalent binding to its protein target(s).

Reporter Tag Conjugation: A reporter tag (e.g., biotin or a fluorophore) is attached to the

probe-protein conjugate via a bio-orthogonal click chemistry reaction.
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Enrichment and Identification: Biotin-tagged proteins are enriched using streptavidin beads.

The enriched proteins are then digested, and the resulting peptides are analyzed by liquid

chromatography-mass spectrometry (LC-MS/MS) to identify the target protein.

NAD+/NADH Ratio Measurement
The ratio of NAD+ to NADH is a key indicator of the cellular redox state and metabolic activity.

Sample Preparation: Fungal cells are treated with Carabron or a vehicle control for a

specified time.

Extraction: NAD+ and NADH are extracted from the cells using acidic and basic extraction

buffers, respectively, to selectively degrade the other form.

Quantification: The concentrations of NAD+ and NADH in the extracts are determined using

a colorimetric or fluorometric enzymatic cycling assay. In this assay, NAD+ is reduced to

NADH, which then reduces a probe to produce a colored or fluorescent product. The

intensity of the signal is proportional to the amount of NAD(H) in the sample.

Ratio Calculation: The NAD+/NADH ratio is calculated from the measured concentrations of

NAD+ and NADH.

Structure-Activity Relationship (SAR) Insights
γ-lactone Moiety: The γ-lactone ring in the Carabron structure is essential for its antifungal

activity. Opening this ring, as seen in derivative 9, leads to a significant decrease in potency.

C-4 Position: Modifications at the C-4 position of the Carabron scaffold have a significant

impact on antifungal activity. The introduction of hydrazone substituents at this position has

been shown to produce derivatives with more potent antifungal effects than the parent

compound.

Substituent Effects: The nature and position of substituents on the phenyl ring of hydrazone

derivatives influence their activity. For instance, electron-withdrawing groups and meta-

substitution can enhance antifungal potency.

Conclusion
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Carabron represents a promising natural product scaffold for the development of novel

antifungal agents. The elucidation of its mechanism of action, targeting mitochondrial complex

I, provides a clear rationale for its bioactivity. The synthesis and evaluation of various

derivatives have demonstrated that modifications, particularly at the C-4 position, can

significantly enhance its antifungal potency. Further research focusing on optimizing these

modifications could lead to the development of highly effective and environmentally friendly

fungicides.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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